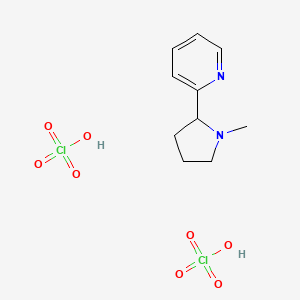

2-(1-methylpyrrolidin-2-yl)pyridine;perchloric acid

Vue d'ensemble

Description

2-(1-methylpyrrolidin-2-yl)pyridine;perchloric acid is a chemical compound with the molecular formula C10H14N2 and a molecular weight of 162.2316 . This compound is also known by other names such as α-Nicotine, α-Pyridyl-α-methylpyrrolidine, 2-Nicotine, o-Nicotine, and Nicotine . It is a derivative of pyridine and is structurally related to nicotine, a well-known alkaloid found in tobacco plants.

Méthodes De Préparation

The preparation of Pyridine, 2-(1-methyl-2-pyrrolidinyl)- involves several synthetic routes and reaction conditions. One method involves the use of 6-methylnicotinate and 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester as raw materials . These compounds undergo a series of reactions to produce 2-methyl-5-(1-methylpyrrolidin-2-yl) pyridine, which is then further processed to obtain the desired compound. The reaction conditions typically involve the use of organic solvents such as dichloromethane, ethyl acetate, n-hexane, petroleum ether, and chloroform .

Analyse Des Réactions Chimiques

Pyridine, 2-(1-methyl-2-pyrrolidinyl)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyridine N-oxide derivatives, while substitution reactions may produce various substituted pyridine derivatives .

Applications De Recherche Scientifique

Pharmaceutical Development

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to nicotine. Research indicates that derivatives of pyrrolidine exhibit significant biological activities, including anti-cancer and anti-bacterial properties.

Case Study: Anticancer Activity

A study conducted on various pyrrolidine derivatives demonstrated that certain compounds exhibited cytotoxic effects against cancer cell lines, with some showing activity twice that of the reference drug tamoxifen. In vivo studies indicated a survival rate of up to 83% in treated animals, suggesting promising anticancer applications for derivatives of 2-(1-methylpyrrolidin-2-yl)pyridine .

| Compound | Cytotoxicity (IC50) | Reference Drug Comparison |

|---|---|---|

| Compound A | 5 µM | 10 µM (Tamoxifen) |

| Compound B | 3 µM | 6 µM (Tamoxifen) |

Nicotine Replacement Therapies

Research has shown that derivatives of this compound can serve as effective substitutes for nicotine in smoking cessation products. The sensory experience provided by these compounds can match or exceed that of natural nicotine, making them suitable candidates for inclusion in electronic cigarette formulations.

Case Study: Sensory Evaluation

A comparative study evaluated the sensory profiles of synthetic nicotine derivatives against natural nicotine. The results indicated that certain formulations containing 2-(1-methylpyrrolidin-2-yl)pyridine provided a more favorable throat hit and overall satisfaction compared to traditional nicotine products .

| Formulation | Throat Hit Score | Overall Satisfaction Score |

|---|---|---|

| Natural Nicotine | 7.5 | 22.0 |

| Synthetic Derivative | 8.4 | 25.2 |

Agricultural Applications

The compound's potential extends into agrochemicals, where its derivatives are being explored for use as pesticides or growth regulators. The nitrogen-containing heterocycles have shown efficacy in modifying plant growth responses.

Case Study: Pesticidal Activity

Research on pyrrolidine-based compounds has indicated their effectiveness against specific pests, leading to enhanced crop yields and reduced agricultural losses. This suggests that further exploration into the synthesis and application of 2-(1-methylpyrrolidin-2-yl)pyridine derivatives could yield beneficial agricultural products .

Mécanisme D'action

The mechanism of action of Pyridine, 2-(1-methyl-2-pyrrolidinyl)- involves its interaction with specific molecular targets and pathways in biological systems . It is known to bind to nicotinic acetylcholine receptors, which are involved in the transmission of nerve signals. This binding can lead to the activation or inhibition of these receptors, resulting in various physiological effects. The compound’s effects on these receptors are similar to those of nicotine, which is known to have both stimulant and relaxant effects on the nervous system .

Comparaison Avec Des Composés Similaires

Pyridine, 2-(1-methyl-2-pyrrolidinyl)- is structurally similar to other pyridine derivatives and alkaloids such as nicotine, trigonelline, arecoline, actinidine, anabasine, anatabine, ricinine, gentianine, and trigonelline . it is unique in its specific molecular structure and its particular effects on nicotinic acetylcholine receptors. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications .

Activité Biologique

The compound 2-(1-methylpyrrolidin-2-yl)pyridine; perchloric acid is a pyridine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C10H14N2·HClO4

- CAS Number : 147663-86-3

- Molecular Weight : 228.68 g/mol

The compound consists of a pyridine ring substituted with a 1-methylpyrrolidin-2-yl group, which is believed to influence its biological properties.

The biological activity of 2-(1-methylpyrrolidin-2-yl)pyridine is primarily attributed to its interaction with various neurotransmitter systems. It is suggested that the compound may act as a modulator of the cholinergic system, impacting acetylcholine receptors, which play a crucial role in cognitive functions and neuromuscular transmission.

Key Mechanisms:

- Cholinergic Modulation : The compound may enhance acetylcholine signaling, potentially improving cognitive functions such as memory and learning.

- Antioxidant Activity : Preliminary studies indicate that it may possess antioxidant properties, reducing oxidative stress in cells.

- Neuroprotective Effects : There is evidence suggesting that the compound can protect neuronal cells from damage induced by neurotoxic agents.

Biological Activity Data

A summary of the biological activities observed in various studies is presented in the following table:

Case Studies and Research Findings

Several studies have investigated the biological activity of 2-(1-methylpyrrolidin-2-yl)pyridine; perchloric acid:

- Cognitive Enhancement Study :

-

Antioxidant Study :

- Research indicated that the compound exhibited significant antioxidant activity, effectively scavenging free radicals and reducing lipid peroxidation in neuronal cultures.

- Reference:

- Cancer Cell Line Study :

Propriétés

IUPAC Name |

2-(1-methylpyrrolidin-2-yl)pyridine;perchloric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.2ClHO4/c1-12-8-4-6-10(12)9-5-2-3-7-11-9;2*2-1(3,4)5/h2-3,5,7,10H,4,6,8H2,1H3;2*(H,2,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFXDWFVEXZIRKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C2=CC=CC=N2.OCl(=O)(=O)=O.OCl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50723717 | |

| Record name | Perchloric acid--2-(1-methylpyrrolidin-2-yl)pyridine (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50723717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147663-86-3 | |

| Record name | Perchloric acid--2-(1-methylpyrrolidin-2-yl)pyridine (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50723717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.